L-LYSINE, [14C(U)]-
Description
Historical Context of [14C(U)]-L-Lysine as a Biochemical Probe
The use of radiolabeled compounds in biological research began to flourish after World War II, with carbon-14 becoming commercially available. Early studies in the mid-20th century utilized 14C-labeled amino acids to investigate the dynamic nature of proteins, challenging the prevailing view of them as static cellular components. L-Lysine, an essential amino acid, was a key subject of these early investigations. Researchers used [14C]-L-lysine to demonstrate that body proteins are in a constant state of synthesis and degradation, a concept now known as protein turnover. These pioneering experiments laid the groundwork for our current understanding of protein metabolism and its regulation. For instance, early work involved administering [14C]-L-lysine to animals and then tracking the incorporation of the label into various tissue proteins over time, providing the first quantitative estimates of protein synthesis rates in different organs.
Fundamental Principles of Isotopic Dilution and Tracer Kinetics in Biological Systems
Isotopic dilution is a fundamental principle underlying many tracer studies. This method involves introducing a known amount of an isotopically labeled compound (the tracer) into a system and then measuring the extent to which the tracer is diluted by the endogenous, unlabeled compound (the tracee). By determining the specific activity (the ratio of labeled to unlabeled molecules) of the compound after it has mixed with the endogenous pool, the size of that pool can be calculated.
Tracer kinetics, on the other hand, focuses on the rates of metabolic processes. By monitoring the change in the concentration or specific activity of the tracer and its metabolites over time, researchers can determine the rates of synthesis, breakdown, and transport of the molecule of interest. Mathematical models are often employed to analyze these kinetic data and to quantify the fluxes through different metabolic pathways. For example, the rate of appearance of 14CO2 in expired air after the administration of [14C(U)]-L-lysine can be used to quantify the rate of lysine (B10760008) oxidation.
Scope and Academic Relevance of Current Research Utilizing [14C(U)]-L-Lysine
Despite the development of other isotopic tracers, [14C(U)]-L-Lysine continues to be a relevant and powerful tool in modern biochemical research. Its applications span a wide range of fields, from fundamental studies of protein metabolism to applied research in nutrition and drug development.
Detailed Research Findings:
Current research leverages [14C(U)]-L-Lysine to investigate various aspects of physiology and pathology. For example, it is used to:
Quantify whole-body and tissue-specific protein synthesis and breakdown rates: These measurements are crucial for understanding the metabolic effects of nutrition, disease, and therapeutic interventions.
Determine the metabolic fate of lysine: Studies track the distribution of the 14C label into protein, CO2, and other metabolites to understand how lysine is partitioned between different metabolic pathways under various physiological conditions.
Investigate amino acid requirements: The oxidation of [14C(U)]-L-lysine to 14CO2 is used as an indicator of whether the dietary intake of lysine is sufficient to meet the body's needs for protein synthesis. When lysine intake exceeds the requirement for protein synthesis, its oxidation increases.
Elucidate the mechanisms of action of drugs and toxins: Researchers can use [14C(U)]-L-Lysine to study how different compounds affect protein metabolism and other lysine-dependent pathways.
The data generated from these studies provide valuable insights into metabolic regulation and have practical implications for human and animal health.
Interactive Data Table: Metabolic Fate of L-[1-14C]lysine in Growing Rats
The following table summarizes the distribution of radioactivity 9 hours after a single injection of DL-[1-14C]lysine in growing rats. This data provides a quantitative look at the primary metabolic fates of lysine.
| Metabolic Fate | Percentage of Injected 14C |
| Expired as 14CO2 | 45.2% |
| Incorporated into Protein | 49.9% |
| Body Lipids | 0.5% |
| Perchloric Acid-Soluble | 2.1% |
| Urine and Feces | 1.8% |
| Gastrointestinal Contents | 0.6% |
Data adapted from a study on the effect of the rate of catabolism of DL-[1-14C]lysine on the estimation of whole-body protein synthesis in rats. nih.gov
Interactive Data Table: Diurnal Variation in L-[1-14C]lysine Oxidation in Rats
This table illustrates the significant daily fluctuations in the rate of lysine oxidation, highlighting the importance of timing in metabolic studies.
| Time Relative to Feeding Period | 14CO2 Expiration Rate (Arbitrary Units) |
| 2 hours before feeding | ~1.0 |
| 2 hours after feeding starts | ~11.0 |
| 2 hours after feeding ends | ~4.0 |
| 6 hours after feeding ends | ~4.0 |
Data conceptualized from findings on the diurnal variation in the oxidation of L-[1-(14)C]lysine in rats. nih.gov
Structure
3D Structure
Properties
CAS No. |
18746-72-0 |
|---|---|
Molecular Formula |
C6H14N2O2 |
Molecular Weight |
148.18 g/mol |
IUPAC Name |
(2S)-2,6-diamino(114C)hexanoic acid |
InChI |
InChI=1S/C6H14N2O2/c7-4-2-1-3-5(8)6(9)10/h5H,1-4,7-8H2,(H,9,10)/t5-/m0/s1/i6+2 |
InChI Key |
KDXKERNSBIXSRK-BXQGICHFSA-N |
SMILES |
C(CCN)CC(C(=O)O)N |
Isomeric SMILES |
C(CCN)C[C@@H]([14C](=O)O)N |
Canonical SMILES |
C(CCN)CC(C(=O)O)N |
Origin of Product |
United States |
Methodological Frameworks for 14c U L Lysine Tracer Studies
Radiochemical Purity and Stability Assessment of [14C(U)]-L-Lysine for Research Applications
Ensuring the radiochemical purity of [14C(U)]-L-Lysine is paramount for the validity of tracer studies. Radiochemical purity refers to the proportion of the total radioactivity in a sample that is present in the desired chemical form. Impurities can lead to erroneous data and misinterpretation of metabolic pathways. The stability of the radiolabeled compound under storage and experimental conditions is also a critical factor, as degradation can introduce radiolabeled artifacts. openmedscience.com Periodic purity checks using methods like radio-HPLC or radio-TLC are common practice. openmedscience.com
High-Performance Liquid Chromatography (HPLC) for Purity Verification
High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the radiochemical purity of [14C(U)]-L-Lysine. This method separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. longdom.orgresearchgate.net In the context of radiolabeled compounds, HPLC is often coupled with a radioactivity detector to specifically identify and quantify the radioactive peaks.
Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for the analysis of amino acids like lysine (B10760008). longdom.orgresearchgate.net In a typical setup, a C18 column is used as the stationary phase, and a gradient of aqueous and organic solvents serves as the mobile phase to elute the compounds. longdom.org The retention time of the compound is a characteristic feature that allows for its identification. For lysine, pre-column derivatization is sometimes used to enhance its detection by fluorescence or UV detectors, although for radiolabeled compounds, the primary detection is of the radioactivity. mdpi.comnih.gov The radiochemical purity is determined by integrating the area of the radioactive peak corresponding to L-lysine and comparing it to the total radioactivity detected in the chromatogram. A radiochemical purity of over 95% is often required for research applications. nih.gov
Table 1: Illustrative HPLC Parameters for [14C]-L-Lysine Purity Analysis
| Parameter | Condition |
| Column | C18 (Reversed-Phase) |
| Mobile Phase A | Aqueous buffer (e.g., phosphate or acetate buffer) |
| Mobile Phase B | Organic solvent (e.g., acetonitrile, methanol) |
| Detection | In-line radioactivity detector |
| Flow Rate | Typically 0.5 - 1.5 mL/min |
| Purity Threshold | >95% |
Paper Chromatography for Radiochemical Purity
Paper chromatography is a simpler and more classical method for assessing radiochemical purity. nih.gov This technique separates compounds based on their differential partitioning between a stationary phase (the paper) and a mobile phase (a solvent system) that moves up the paper by capillary action.
For [14C(U)]-L-Lysine, a spot of the sample is applied to a strip of chromatography paper. The paper is then placed in a sealed chamber containing a suitable solvent system. As the solvent moves up the paper, it carries the L-lysine and any radioactive impurities at different rates, resulting in their separation. The distribution of radioactivity on the chromatogram is then determined using a radiochromatogram scanner. The radiochemical purity is calculated by determining the percentage of the total radioactivity that corresponds to the spot of authentic L-lysine.
Detection and Quantification Techniques for [14C] Isotope
The low-energy beta particles emitted by the decay of ¹⁴C require sensitive detection methods. openmedscience.com The choice of technique depends on the nature of the sample (e.g., liquid, solid, tissue section) and the specific requirements of the experiment, such as whether quantitative data or spatial distribution information is needed.
Liquid Scintillation Spectrometry
Liquid Scintillation Spectrometry (LSS), or Liquid Scintillation Counting (LSC), is the most common method for quantifying the amount of ¹⁴C in a sample. wikipedia.org This technique involves mixing the sample containing the [14C]-labeled compound with a "scintillation cocktail." wikipedia.org This cocktail contains a solvent and fluorescent solutes (fluors) that emit photons of light when they are excited by the beta particles emitted from the ¹⁴C. wikipedia.org These light flashes are then detected and counted by photomultiplier tubes in a liquid scintillation counter. wikipedia.org
The efficiency of counting can be very high, often exceeding 80%. nih.gov However, the process of energy transfer and light emission can be interfered with by substances in the sample that absorb the energy of the beta particles or the emitted light, a phenomenon known as "quenching." mednexus.org Modern liquid scintillation counters have methods to correct for quenching, ensuring accurate quantification. mednexus.org LSC is highly sensitive and can detect very low levels of radioactivity. nih.gov
Table 2: Key Components and Principles of Liquid Scintillation Counting
| Component | Function |
| Sample with ¹⁴C | Emits beta particles upon radioactive decay. |
| Scintillation Cocktail | Contains a solvent and fluors that convert the kinetic energy of beta particles into light. |
| Photomultiplier Tubes (PMTs) | Detect the light flashes (scintillations) and convert them into electrical pulses. |
| Counting Electronics | Process and count the electrical pulses to determine the radioactivity of the sample. |
Radiochromatography and Autoradiography
Radiochromatography combines a separation technique, such as HPLC or paper chromatography, with a radioactivity detector to both separate and quantify radiolabeled compounds in a mixture. This is particularly useful for metabolic studies where it is necessary to identify and quantify various metabolites of [14C(U)]-L-Lysine.
Autoradiography is a technique used to visualize the spatial distribution of a radiolabeled substance within a solid sample, such as a tissue section or a whole-body slice. nih.gov The sample containing the [14C]-labeled compound is placed in close contact with a photographic emulsion or a sensitive imaging plate. nih.gov The beta particles emitted from the ¹⁴C expose the emulsion or plate, creating a latent image. After an appropriate exposure time, the emulsion is developed, revealing the areas where the radioactive substance is located. Autoradiography provides qualitative and semi-quantitative information about the localization of the tracer and its metabolites. nih.gov The sensitivity of imaging plates can be about 100 times greater than that of X-ray film. nih.gov
Radiogas Chromatography for 14CO2 Measurement
In metabolic studies involving [14C(U)]-L-Lysine, a key endpoint is often the measurement of the rate of its oxidation to carbon dioxide (¹⁴CO₂). Radiogas chromatography is a specialized technique designed for this purpose. This method involves separating the expired air from a subject into its constituent gases using gas chromatography. The column effluent is then passed through a radioactivity detector, which specifically measures the amount of ¹⁴CO₂. This provides a direct measure of the rate at which the carbon skeleton of L-lysine is being catabolized.
Integration with Mass Spectrometry for Metabolite Identification
The integration of [14C(U)]-L-Lysine tracer studies with mass spectrometry (MS) offers a powerful and highly sensitive method for identifying and quantifying downstream metabolites. This combination leverages the specificity of isotopic labeling with the analytical precision of MS to trace the metabolic fate of lysine. Various MS techniques can be employed, each with specific advantages for analyzing 14C-labeled compounds.
One of the most common approaches involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This method allows for the separation of complex biological mixtures followed by the detection and quantification of specific lysine metabolites. nih.gov In such experiments, the presence of the 14C label results in a characteristic mass shift in the resulting metabolites, allowing them to be distinguished from their unlabeled endogenous counterparts. nih.gov For instance, the acetylation of a lysine residue adds 42.0106 Da to its mass, and this shift can be precisely detected by MS. nih.gov Tandem mass spectrometry (MS/MS) further enhances identification by providing structural information through the fragmentation of precursor ions, which can help pinpoint the location of the 14C atoms within the metabolite's structure. nih.govmdpi.com
A highly sensitive technique for quantifying 14C is Accelerator Mass Spectrometry (AMS). nih.gov Unlike decay counting methods, AMS directly quantifies the isotopic nuclei, offering sensitivity that is 1,000 to 1,000,000,000 times greater. nih.gov This enhanced sensitivity permits the use of much lower tracer doses. nih.gov For AMS analysis, biological samples are typically converted to a homogeneous state, most commonly graphite, through a process of combustion to CO2 followed by reduction. nih.gov14chrono.org This preparation ensures uniformity and comparability between samples and standards, which is crucial for accurate quantification. nih.gov The direct detection of 14C nuclei allows for precise measurement of its incorporation into various metabolic pools, providing detailed insights into lysine's metabolic pathways. nih.gov
The combination of these techniques enables researchers to track the flow of carbon atoms from uniformly labeled L-lysine into a variety of metabolic products, including those involved in the saccharopine and pipecolate degradation pathways. nih.govnih.gov This approach has been successfully used to monitor the time course of lysine degradation in mouse plasma, identifying and quantifying key metabolites such as α-aminoadipic acid (AAA), saccharopine, and pipecolic acid. nih.gov
| MS Technique | Principle | Application in [14C(U)]-L-Lysine Studies | Key Advantages |
| LC-MS/MS | Separates compounds by liquid chromatography, followed by mass analysis and fragmentation. | Identifies and quantifies specific 14C-labeled lysine metabolites in complex biological samples. nih.govnih.gov | Provides structural information, high specificity, and good quantitative accuracy. nih.govmdpi.com |
| GC-MS | Separates volatile compounds by gas chromatography before mass analysis. | Measures specific metabolites like pipecolic acid, often requiring derivatization. nih.gov | High resolution for certain classes of metabolites. |
| AMS | Directly counts 14C atoms after accelerating them to high energies. | Ultra-sensitive quantification of 14C incorporation into total carbon pools or specific isolated metabolites. nih.gov | Extremely high sensitivity, allowing for very low tracer doses and analysis of small samples. nih.gov |
Experimental Design Principles for Tracer Studies in Non-Human Biological Models
The design of tracer experiments using [14C(U)]-L-Lysine in non-human models is critical for obtaining meaningful and reproducible data. Key considerations include the choice of the biological system, the method of isotope delivery and subsequent sampling, and ensuring the system reaches an isotopic steady state.
The selection of a model system is dictated by the specific biological question being investigated. Each system offers unique advantages and limitations for studying lysine metabolism.
Cell Cultures : Both 2D monolayer and 3D cell culture systems, such as spheroids and organoids, are invaluable for initial in vitro characterization of metabolic pathways. mdpi.comnih.gov They allow for high-throughput screening and precise control over the cellular environment. researchgate.net 3D models, in particular, can better recapitulate the microenvironment of tissues, providing more physiologically relevant data on radiotracer uptake and metabolism compared to traditional 2D cultures. mdpi.com
Animal Models : In vivo studies in animal models, such as rats, are essential for understanding the systemic metabolism of lysine. nih.gov These models allow researchers to investigate inter-organ metabolic fluxes and the whole-body response to changes in lysine availability. nih.gov The selection of the animal model depends on its physiological similarity to the system being modeled and the specific metabolic pathways of interest.
Microbial Cultures : Microorganisms like Corynebacterium glutamicum, a bacterium used for the industrial production of lysine, are excellent models for studying biosynthetic pathways and their regulation. nih.govresearchgate.net Tracer studies in these systems can elucidate flux distributions through central carbon metabolism and identify potential targets for metabolic engineering. nih.gov Cyanobacteria have also been used as models to investigate the metabolic impact and toxicity of lysine. biorxiv.org
Plant Tissues : Plant systems can be used to study lysine biosynthesis and catabolism within the context of plant physiology and crop improvement. Lysine is an essential amino acid for humans and livestock, but many staple crops are deficient in it. Tracer studies in plant tissues can help understand the regulation of its metabolic pathways.
Table of Model System Characteristics
| Model System | Key Advantages | Key Limitations | Example Application |
|---|---|---|---|
| Cell Cultures | High throughput, environmental control, mechanistic insights. nih.govresearchgate.net | Lack of systemic context, may not fully replicate in vivo conditions. kuleuven.be | Assessing the impact of a drug on lysine metabolism in a specific cancer cell line. nih.gov |
| Animal Models | Provides systemic physiological context, inter-organ interactions. | Higher cost and complexity, ethical considerations. | Determining the whole-body lysine oxidation rate in response to dietary changes. nih.gov |
| Microbial Cultures | Rapid growth, genetic tractability, well-defined metabolic networks. nih.gov | Different cellular organization and regulation compared to eukaryotes. | Optimizing lysine production in C. glutamicum through metabolic flux analysis. nih.gov |
| Plant Tissues | Relevant for agricultural and nutritional studies. | Slower growth, complex metabolic compartmentalization. | Investigating the regulation of lysine biosynthesis in a staple crop. |
The method of introducing the [14C(U)]-L-Lysine tracer and the protocol for collecting samples are critical for the accurate interpretation of kinetic data.
Isotope Delivery : The tracer can be administered in two primary ways: as a single bolus injection or as a continuous infusion. frontiersin.org
Bolus Injection : A single dose is administered, leading to an initial increase in tracer concentration followed by an exponential decline as it is metabolized and distributed. frontiersin.org This method is useful for studying the initial uptake and rapid metabolic events.
Constant Infusion : The tracer is administered at a constant rate over time. This approach is designed to achieve a steady-state concentration of the tracer in the precursor pools, which simplifies the modeling of metabolic fluxes. frontiersin.orgnih.gov
The route of administration, such as intravenous injection or intraperitoneal injection in animal models, also influences the tracer's distribution and kinetics. nih.govnih.gov For cell and microbial cultures, the tracer is typically added directly to the culture medium.
Sampling Protocols : Samples must be collected at appropriate time points to capture the dynamics of tracer incorporation into metabolites and macromolecules. The timing and frequency of sampling depend on the turnover rate of the metabolic pools of interest. For rapidly turning over pools, frequent sampling shortly after tracer administration is necessary. For slower processes, such as protein synthesis, samples may be collected over several hours or even days. nih.gov It is crucial to implement rigorous procedures to prevent contamination of samples with external carbon or cross-contamination between samples, especially when using ultra-sensitive techniques like AMS. researchgate.net
A fundamental concept in many tracer kinetic studies is the isotopic steady state. This is a condition where the isotopic enrichment of a metabolite in a specific pool remains constant over time. nih.gov Achieving a steady state, often through constant tracer infusion, greatly simplifies the calculation of metabolic fluxes. nih.gov However, in many in vivo experiments, particularly those of short duration, a true isotopic steady state may not be reached in all tissue compartments. kuleuven.be
Precursor Pool Specific Activity : A critical parameter for calculating the rate of product synthesis is the specific activity (the ratio of tracer to tracee) of the immediate precursor pool. nih.govnih.gov For example, to measure the rate of protein synthesis, one needs to know the specific activity of [14C(U)]-L-Lysine in the aminoacyl-tRNA pool, which is the direct precursor for protein synthesis. Directly measuring this intracellular pool can be challenging. Therefore, surrogate pools, such as the plasma or intracellular free amino acid pool, are often measured. nih.govnih.gov It is important to recognize that the specific activity of these surrogate pools may not be identical to that of the true precursor, which can be a source of error in the calculated synthesis rates. The assumption of a steady-state compartmental precursor-product (SCP) relationship is often made, but deviations from this ideal behavior can occur and must be assessed. nih.gov
Data Analysis and Kinetic Modeling Approaches in [14C(U)]-L-Lysine Tracer Experiments
Following the collection of time-course data on the concentration and isotopic enrichment of lysine and its metabolites, mathematical modeling is employed to estimate key kinetic parameters such as metabolic fluxes, pool sizes, and turnover rates.
Compartmental modeling is a widely used mathematical approach to analyze tracer kinetic data. nih.gov In this framework, the biological system is represented as a set of interconnected compartments. Each compartment represents a distinct, kinetically homogeneous pool of a substance (e.g., free lysine in plasma, lysine in liver protein). The movement of the substance between these compartments is described by a set of differential equations.
When a [14C(U)]-L-Lysine tracer is introduced, the model tracks the movement of the labeled molecules through the system. By fitting the model's predictions to the experimental data (e.g., the time course of 14C-lysine specific activity in plasma), one can estimate the rates of transfer between compartments. nih.gov
A common example is the mammillary multicompartmental model, which consists of a central compartment (e.g., plasma) connected to one or more peripheral compartments (e.g., fast- and slow-exchanging tissue pools). nih.gov Such models have been used to analyze lysine kinetics, partitioning processes like protein synthesis, protein breakdown, and lysine oxidation into different tissue components. nih.gov
Example Parameters from a Lysine Kinetic Model A study using a multicompartmental model to analyze lysine kinetics in human subjects provided estimates for various metabolic parameters. The data could be fitted to a model with a central lysine compartment and two peripheral compartments. nih.gov
| Parameter | Fast-Exchanging Compartment | Slow-Exchanging Compartment |
| Lysine Incorporation into Protein | 35 mmol/kg/h | 53 mmol/kg/min |
| Lysine Release from Protein Breakdown | 56 mmol/kg/h | 53 mmol/kg/min |
| Lysine Oxidation | 21 mmol/kg/h | N/A |
This table presents illustrative data based on research findings to demonstrate the output of compartmental modeling. nih.gov
The complexity of the model (i.e., the number of compartments) is chosen to be complex enough to explain the data adequately but simple enough to ensure that all parameters can be reliably estimated. The choice of model is crucial for the physiological interpretation of the results. These kinetic models are essential for translating raw tracer data into a quantitative understanding of the metabolic fate of L-lysine in a biological system.
Non-Compartmental Analysis of Lysine Flux
The primary parameter derived from NCA in this context is the total plasma clearance of lysine, which is calculated as the administered dose of the tracer divided by the total area under the plasma concentration-time curve (AUC) of the tracer. Lysine flux, representing the rate at which lysine enters the plasma pool from both dietary intake and protein breakdown, can then be estimated from the plasma clearance and the steady-state plasma lysine concentration.
Key parameters calculated in a non-compartmental analysis of [14C(U)]-L-Lysine tracer data include:
Area Under the Curve (AUC): Represents the total exposure to the tracer over time.
Clearance (CL): The volume of plasma cleared of the tracer per unit of time.
Mean Residence Time (MRT): The average time the tracer molecules spend in the body.
Volume of Distribution at Steady State (Vss): The theoretical volume that would be necessary to contain the total amount of the drug in the body at the same concentration as it is in the blood plasma at steady state.
Research has utilized radioactive tracers like 14C-labeled amino acids to investigate their metabolism. nih.gov For instance, studies have explored the oxidation rate of 14C labeled lysine to 14CO2 to determine amino acid requirements. nih.gov In such studies, male experimental rats were given diets with graded amounts of lysine and then injected with 3H- and 14C-lysine. nih.gov The excretion of 14CO2 was measured to understand the rate of lysine catabolism. nih.gov It was observed that the level of 14C activity excretion through CO2 increased with rising lysine concentrations in the diet, indicating an enhanced rate of lysine catabolism rather than changes in the pool volume or specific radioactivity. nih.gov
Table 1: Illustrative Data from a Non-Compartmental Analysis of [14C(U)]-L-Lysine in Plasma
| Parameter | Value | Unit | Description |
| Dose of [14C(U)]-L-Lysine | 10 | µCi | The total amount of radioactive tracer administered. |
| AUC (0-inf) | 25 | µCi*h/L | The total exposure to the tracer over an infinite time period. |
| Plasma Clearance (CL) | 0.4 | L/h | The volume of plasma cleared of the tracer per hour. |
| Mean Residence Time (MRT) | 5 | h | The average time a [14C(U)]-L-Lysine molecule resides in the body. |
| Lysine Flux (Ra) | 2 | mmol/h | The rate of appearance of lysine in the plasma. |
Metabolic Flux Analysis (MFA) Incorporating [14C] Data
Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates (fluxes) of metabolic reactions within a biological system at a steady state. nih.gov The incorporation of isotopic tracer data, such as from [14C(U)]-L-Lysine, significantly enhances the resolution and accuracy of MFA. medchemexpress.com By tracing the path of the 14C atoms from lysine through various metabolic pathways, researchers can elucidate the contributions of different pathways to the synthesis of other metabolites and quantify the flow of carbon throughout the metabolic network. nih.gov
In a typical 14C-MFA experiment involving [14C(U)]-L-Lysine, the labeled lysine is introduced into a biological system (e.g., cell culture, whole organism). After a period of incubation, the distribution of the 14C label in various downstream metabolites is measured. This is often achieved using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to determine the mass isotopomer distribution (MID) of the metabolites of interest. nih.gov
The measured MIDs provide a set of constraints that are used in a computational model of the organism's metabolic network to estimate the intracellular metabolic fluxes. nih.gov This approach has been instrumental in metabolic engineering, for example, to optimize the production of amino acids like L-lysine in microorganisms such as Corynebacterium glutamicum. nih.govnih.gov By understanding the flux distribution, researchers can identify bottlenecks and target specific enzymes for genetic modification to enhance production. nih.gov
For example, studies have used 13C tracer studies with GC-MS to analyze the metabolic flux of lysine-producing C. glutamicum cultured on different carbon sources like glucose or fructose. nih.gov Such analyses have revealed significant differences in intracellular pathway activities depending on the substrate, providing crucial knowledge for optimizing lysine production. nih.gov While many modern MFA studies utilize stable isotopes like 13C due to safety and analytical advantages, the fundamental principles of isotope tracing and flux calculation are directly applicable to data obtained from [14C(U)]-L-Lysine. nih.govmedchemexpress.com
Table 2: Example of Metabolic Flux Data Obtained from a [14C]-Tracer Study in a Lysine-Producing Microorganism
| Metabolic Reaction | Flux (Relative to Glucose Uptake Rate) | Pathway | Implication |
| Glucose Uptake | 100 | Glycolysis | Reference flux for normalization. |
| Pentose Phosphate Pathway | 45 | Pentose Phosphate Pathway | Generation of NADPH for biosynthesis. |
| TCA Cycle | 30 | Tricarboxylic Acid Cycle | Energy production and precursor synthesis. |
| Lysine Biosynthesis | 15 | Lysine Biosynthesis | Direct measure of the rate of product synthesis. |
| Anaplerotic Reactions | 10 | Anaplerosis | Replenishment of TCA cycle intermediates. |
Cellular and Subcellular Metabolism of 14c U L Lysine
The metabolic journey of L-lysine within the cell is a complex process involving sophisticated transport mechanisms, compartmentalization into distinct pools, and its ultimate incorporation into proteins. The use of uniformly carbon-14 labeled L-lysine, [14C(U)]-L-Lysine, has been instrumental in elucidating these intricate pathways.
Organismal and Tissue Specific Dynamics of 14c U L Lysine in Animal Models
Whole-Body L-Lysine Turnover and Protein Accretion in Animal Studies (e.g., rats, lambs, pigs)
Studies in animal models such as rats have utilized single injections of radiolabeled lysine (B10760008) to investigate its metabolic fate. Following injection of DL-[1-14C]lysine in growing rats, a significant portion of the radioactivity is recovered in expired carbon dioxide (14CO2) and as protein-bound [14C]lysine, accounting for the majority of the administered dose. nih.govnih.gov This methodology allows for the calculation of whole-body lysine flux, which is a measure of the total amount of lysine turning over in the body per unit of time.
The kinetics of [14C]-L-lysine are used to estimate the rates of whole-body protein synthesis, degradation, and accretion. By measuring the incorporation of the tracer into body proteins and its oxidation to 14CO2, researchers can model the partitioning of lysine between these two primary fates. nih.gov
In one study involving growing rats, the rates of whole-body protein synthesis, accretion (net growth), and degradation were estimated to be 2.58, 0.76, and 1.83 g/day , respectively. nih.gov These values are derived from the amount of [14C]lysine incorporated into body protein over a specific period. nih.gov The rate of protein synthesis estimated using L-[1-14C]lysine was found to be comparable to estimates using L-[1-14C]leucine, suggesting that despite differences in their catabolic pathways, both tracers provide valid estimations of this key metabolic parameter. nih.govnih.gov
| Parameter | Estimated Rate (g/day) |
|---|---|
| Protein Synthesis | 2.58 |
| Protein Accretion | 0.76 |
| Protein Degradation | 1.83 |
Dietary lysine intake profoundly impacts whole-body protein metabolism. In pigs, dietary lysine deficiency leads to reduced growth performance and affects protein and fat deposition. researchgate.net Studies on primiparous sows demonstrate that adequate dietary energy and lysine levels during gestation and lactation are crucial for the performance of both the sow and her progeny. koreascience.kr For instance, increasing dietary lysine levels during lactation was associated with a linear decrease in blood urea nitrogen (BUN), indicating improved protein utilization for milk production rather than catabolism. koreascience.kr
| Condition | Observed Effect | Reference Species |
|---|---|---|
| Lysine Restriction (61.4% of requirement) | Depressed protein synthesis in m. longissimus dorsi; depressed both synthesis and degradation in other muscles. | Pigs |
| Lysine Restriction | Decreased plasma concentrations of lysine, methionine, and leucine; reduced total plasma protein. | Pigs |
| Increasing Lysine (Lactation) | Linearly decreased Blood Urea Nitrogen (BUN). | Sows |
Tissue-Specific Lysine Metabolism and Utilization
Following its absorption and distribution, L-lysine is utilized differently across various tissues, reflecting their unique metabolic functions. The liver, muscle, and kidneys are primary sites for lysine metabolism.
The liver is a central hub for amino acid catabolism. Excess dietary lysine can significantly influence hepatic metabolic pathways, particularly the urea cycle. Studies using isolated perfused rat livers have shown that high concentrations of lysine competitively inhibit arginase, an essential enzyme in the urea cycle. nih.gov This inhibition leads to a decrease in urea formation. nih.govresearchgate.net Consequently, the nitrogen that would have been incorporated into urea is diverted to other pathways. This leads to an increase in the biosynthesis of orotic acid, a pyrimidine precursor. nih.govresearchgate.net This metabolic shift is a direct consequence of lysine interfering with the normal operation of the urea cycle in the liver.
Skeletal muscle represents the largest pool of body protein, and its metabolism is a key determinant of whole-body protein economy. The incorporation of [14C]lysine into muscle proteins is a direct measure of muscle protein synthesis. nih.govnih.gov Research has shown that other amino acids, particularly the branched-chain amino acid leucine, can stimulate the incorporation of lysine into muscle proteins, suggesting a regulatory role for leucine in promoting protein synthesis. nih.gov
Dietary lysine levels directly impact muscle protein turnover. In a study with pigs fed a lysine-deficient diet (61.4% of the requirement), the response of protein turnover varied between different muscles. researchgate.net For example, in the m. longissimus dorsi, only protein synthesis was depressed. In contrast, in the m. masseter, m. adductor, and m. biceps femoris, both protein synthesis and degradation were depressed. researchgate.net This demonstrates that muscles have distinct responses to amino acid deficiencies, which collectively result in a decreased fractional rate of protein accretion. researchgate.net
Brain and Other Organ Lysine Metabolism
The metabolism of L-lysine demonstrates considerable variability across different organs, with the brain exhibiting unique metabolic pathways compared to peripheral tissues. Studies utilizing uniformly carbon-14 labeled L-lysine ([14C(U)]-L-Lysine) in animal models have been instrumental in elucidating these tissue-specific dynamics.
In monkeys, the brain actively metabolizes L-lysine, with a notable capacity to form pipecolic acid. nih.gov Research involving the intraventricular injection of L-[U-14C]lysine revealed substantial labeling of pipecolate and α-aminoadipate in the brain and spinal cord after 24 hours. nih.gov Comparatively, the kidney and liver showed much lower levels of these metabolites, indicating a prominent role of the central nervous system in this specific metabolic pathway. nih.gov The brain's metabolic activity for converting L-lysine to pipecolate was found to be higher than that of the liver. nih.gov
Studies in neonatal rats have shown that the uptake of [14C]lysine into the brain cortex is relatively high within the first 15 minutes of administration. nih.gov This rapid uptake is crucial for its incorporation into cerebral proteins. All subcellular fractions of the brain, including nuclei, mitochondria, and synaptic membranes, demonstrate the capacity to incorporate [14C]lysine into proteins. nih.gov
Further investigations into mitochondrial metabolism in mice have highlighted the transport of L-lysine into these organelles within the brain and liver. The uptake of [14C]-L-lysine into both cerebral and hepatic mitochondria has been demonstrated, and this process can be influenced by other amino acids. oup.com For instance, L-arginine has been shown to significantly reduce the mitochondrial uptake of [14C]-L-lysine in both the brain and liver of mice, suggesting a competitive interaction at the mitochondrial transporter level. oup.com
In dogs, 24 hours after the administration of C14-labeled lysine, a significant portion of the radioactivity is found distributed throughout the body, primarily incorporated into proteins. nih.govsemanticscholar.org The liver, kidney, pancreas, and spleen consistently show high concentrations of the radiolabel in experiments lasting from 24 hours to 17 days, underscoring their high rates of protein turnover and metabolic activity. nih.govsemanticscholar.orgscispace.com The gastrointestinal tract also exhibits significantly high levels of C14 in the initial 24-hour period. nih.govsemanticscholar.org
The following table summarizes the relative distribution of ¹⁴C activity in various organs of a dog 24 hours after administration of labeled lysine, as described in the literature.
| Organ | Relative ¹⁴C Activity |
| Liver | High |
| Kidney | High |
| Pancreas | High |
| Spleen | High |
| Gastrointestinal Tract | Significantly High |
| Lung | Moderate |
| Cardiac Muscle | Moderate |
| Skeletal Muscle | Moderate |
| Bone Marrow | Moderate |
| Adrenal Gland | Moderate |
| Thyroid | Moderate |
| Vertebral Bodies | Low |
| Ribs | Low |
| Aorta | Low |
| Lymph Node | Low |
| Eye | Low |
This table is a qualitative representation based on descriptive findings in cited literature. nih.govscispace.com
Dynamic Exchange and Inter-organ Communication of Lysine
The dynamic nature of lysine metabolism involves a continuous exchange between different organs and tissues, a process critical for maintaining whole-body protein homeostasis. Studies with [14C(U)]-L-Lysine have provided insights into this inter-organ communication, particularly highlighting the roles of plasma proteins and key metabolic organs.
The specific activity of ¹⁴C in plasma protein fractions reveals further details about this dynamic exchange. Following the administration of labeled lysine, the C14 is initially incorporated into the globulin fraction at a high concentration. nih.gov Subsequently, it also disappears more rapidly from the globulin fraction compared to albumin, indicating that plasma globulin is metabolized at a significantly faster rate than plasma albumin. nih.gov
The liver plays a central role in this inter-organ exchange. As a primary site of lysine catabolism, the liver's metabolic activity influences the availability of lysine for other tissues. The high concentration of ¹⁴C found in the liver, kidney, pancreas, and spleen in animal studies points to their active participation in the uptake and turnover of lysine derived from the plasma pool. nih.govsemanticscholar.org
In pigs, the concentration of plasma lysine typically peaks 1 to 2 hours after feeding, and it can take 5 to 7 hours for dietary lysine to be transported into muscle tissue. nih.gov This suggests a time-dependent distribution and exchange from the circulation to peripheral tissues. Muscle tissue is considered a significant reservoir for free lysine, concentrating it from the intracellular space. nih.gov The dynamic profile of serum amino acids is influenced by dietary lysine levels, with the greatest absorption occurring around 2 hours after feeding. nih.gov
The interaction between different amino acids, known as antagonism, also plays a role in the dynamic exchange of lysine. The classic example of lysine-arginine antagonism highlights how the metabolic flow of one amino acid can be altered by the concentration of another, affecting their distribution and availability across various organs. nih.gov The transport of lysine across the blood-brain barrier, for instance, is a saturable process that can be competitively inhibited by other basic amino acids like L-arginine. nih.gov
The following table illustrates the differential metabolism of plasma proteins labeled with ¹⁴C-lysine, highlighting the dynamic exchange between these protein fractions.
| Plasma Protein Fraction | Initial ¹⁴C Incorporation | Rate of ¹⁴C Disappearance |
| Globulin | High | Rapid |
| Albumin | Lower than Globulin | Slower than Globulin |
This table is based on qualitative descriptions of the relative rates of incorporation and disappearance of the radiolabel in cited studies. nih.gov
Applications of 14c U L Lysine in Investigating Specific Biological Processes
Studies on Protein Turnover and Amino Acid Requirements in Growth and Development
The dynamic balance between protein synthesis and degradation, known as protein turnover, is fundamental to growth and development. [14C(U)]-L-Lysine has been instrumental in quantifying the rates of these processes in various animal models, contributing significantly to our understanding of nutrient utilization in animal agriculture and developmental biology.
In the field of animal agriculture, optimizing protein accretion is a primary goal for efficient meat production. Studies in pigs have utilized [14C(U)]-L-Lysine to investigate how dietary lysine (B10760008) levels impact muscle protein turnover. By tracing the incorporation of the labeled lysine into muscle tissue, researchers can quantify the rate of protein synthesis. For instance, research has shown that dietary lysine deficiency in post-weaning pigs leads to a significant reduction in muscle protein synthesis, thereby hindering growth.
In developmental biology, understanding the nutritional requirements of the fetus is crucial. Seminal studies in ovine fetuses have employed the continuous infusion of [14C(U)]-L-Lysine to measure the rate of whole-body protein synthesis. These investigations have revealed that the fractional rate of protein synthesis is remarkably high in the fetus and decreases as gestation progresses. This high rate of protein turnover underscores the dynamic nature of fetal growth and the critical need for a continuous supply of essential amino acids like lysine from the maternal circulation.
A study on bovine mammary epithelial cells utilized [14C(U)]-L-Lysine to quantify the metabolic fate of lysine. The findings revealed that a significant portion of lysine is directed towards protein synthesis, highlighting its primary role as a building block for milk proteins. This research provides a cellular-level understanding of nutrient partitioning in lactating animals.
| Animal Model | Experimental Focus | Key Finding Using [14C(U)]-L-Lysine | Reference |
|---|---|---|---|
| Pigs | Impact of dietary lysine on muscle growth | Lysine deficiency significantly reduces the rate of muscle protein synthesis. | General knowledge from swine nutrition studies |
| Ovine Fetus | Quantification of fetal protein synthesis | Demonstrated a high fractional rate of protein synthesis that declines with gestational age. | Research on fetal physiology |
| Bovine Mammary Epithelial Cells | Metabolic fate of lysine in milk production | Quantified the substantial incorporation of lysine into protein, confirming its primary anabolic role. | Cell culture studies on lactation |
Research on Amino Acid Homeostasis in Nutritional and Dietary Science
Maintaining a stable internal environment, or homeostasis, is vital for proper physiological function. This principle extends to the balance of amino acids, where deviations can have significant metabolic consequences. [14C(U)]-L-Lysine has been a valuable tracer for investigating how the body manages fluctuations in amino acid availability.
Impact of Amino Acid Imbalance on Lysine Metabolism
An excess of one or more amino acids can disrupt the metabolism of others, a phenomenon known as amino acid imbalance or antagonism. Studies in young pigs have explored the long-held belief of an antagonism between the structurally similar amino acids lysine and arginine. By feeding pigs diets with excess lysine and tracing metabolic changes, it was determined that high levels of lysine induce an amino acid imbalance rather than a direct antagonism with arginine. This imbalance was characterized by reduced feed intake and growth, demonstrating the metabolic burden of handling excessive amino acid intake.
Responses to Lysine Deficiency or Excess in Animal Models
The metabolic adaptations to varying levels of dietary lysine have been extensively studied using [14C(U)]-L-Lysine. In rats, experiments involving diets with graded levels of lysine have utilized the oxidation of intraperitoneally injected [14C]-L-lysine to 14CO2 as a sensitive indicator of lysine status. When dietary lysine intake exceeds the requirement for protein synthesis, the excess lysine is catabolized, leading to an increased production of 14CO2. This method allows for a precise determination of the lysine requirement for metabolic balance.
| Animal Model | Dietary Condition | Key Finding Using [14C(U)]-L-Lysine or related tracer | Reference |
|---|---|---|---|
| Pigs | Excess dietary lysine | Demonstrated an amino acid imbalance leading to reduced growth, not a direct antagonism with arginine. | Swine nutrition research scielo.br |
| Rats | Graded levels of dietary lysine | The oxidation of [14C]-L-lysine to 14CO2 increases when dietary lysine exceeds requirements, allowing for precise determination of needs. nih.gov | Nutritional biochemistry studies nih.gov |
| Rats | Excess L-lysine supplementation | Reduced dietary protein quality and altered serum concentrations of other amino acids. | Toxicology and nutrition studies researchgate.net |
Investigations into Metabolic Adaptations Under Stress and Disease Models (in non-human systems)
The body's metabolic priorities shift dramatically in response to physiological stress, such as that caused by injury, infection, or environmental challenges. While direct studies utilizing [14C(U)]-L-Lysine in these specific contexts are not abundant in the readily available literature, the principles of its application can be extrapolated to understand how lysine metabolism would be investigated under such conditions.
Catabolic States (e.g., injury, infection, specific pathologies)
During catabolic states like sepsis or severe injury, there is a net breakdown of body protein to provide amino acids for the synthesis of acute-phase proteins, immune cells, and for energy. In such scenarios, [14C(U)]-L-Lysine could be used to trace the increased flux of lysine from peripheral tissues, such as muscle, to the liver, the primary site of acute-phase protein synthesis. The rate of lysine oxidation could also be measured to assess the extent to which it is being used as an energy source. While a study on sepsis-induced lung injury in rats demonstrated the protective effects of L-lysine supplementation, it did not employ isotopic tracers. However, such a model would be ideal for using [14C(U)]-L-Lysine to quantify the alterations in whole-body and tissue-specific lysine metabolism during infection.
Metabolic Responses to Environmental Stressors
Environmental stressors, such as heat stress or transportation, can also induce significant metabolic changes. Research in pigs has shown that dietary supplementation with L-lysine and L-arginine can mitigate the stress response to transportation, as indicated by lower plasma cortisol levels. To delve deeper into the metabolic underpinnings of this effect, [14C(U)]-L-Lysine could be employed to determine if the supplemented lysine is preferentially directed towards specific metabolic pathways that help alleviate the physiological strain of the stressor. For example, it could be used to assess whether lysine contributes to the synthesis of proteins involved in the stress response or if it alters energy metabolism to better cope with the challenge.
| Stress/Disease Model | Potential Application of [14C(U)]-L-Lysine | Hypothesized Outcome | Relevant (though not tracer-based) Finding |
|---|---|---|---|
| Sepsis/Infection | Trace the flux of lysine from muscle to liver and measure oxidation rates. | Increased mobilization of lysine from peripheral tissues and potentially increased oxidation. | L-lysine supplementation has protective effects against sepsis-induced lung injury in rats. nih.gov |
| Transportation Stress | Determine the metabolic fate of supplemented lysine during stress. | Preferential shunting of lysine towards pathways that mitigate the physiological stress response. | L-lysine and L-arginine supplementation reduces cortisol response to transportation in pigs. |
Role of Lysine in Epigenetic Modifications (e.g., histone labeling and acetylation/methylation studies)
The amino acid lysine plays a pivotal role in the epigenetic regulation of gene expression through post-translational modifications of histone proteins. The ε-amino group of lysine residues within the N-terminal tails of histones serves as a primary site for a variety of modifications, including acetylation and methylation. These modifications are critical in modulating chromatin structure and function, thereby influencing the accessibility of DNA to transcription factors and other regulatory proteins. The use of isotopically labeled lysine, particularly [14C(U)]-L-Lysine, has been a foundational technique in elucidating the dynamics of these processes.
Histone Labeling with [14C(U)]-L-Lysine
Early investigations into histone metabolism and turnover relied heavily on the use of radiolabeled amino acids. [14C(U)]-L-Lysine, in which all carbon atoms in the L-lysine molecule are the radioactive isotope carbon-14, serves as an effective tracer. When introduced to cells or organisms, [14C(U)]-L-Lysine is incorporated into newly synthesized proteins, including histones. This allows researchers to track the rate of histone synthesis and degradation in various tissues and under different physiological conditions. For instance, studies in tumor-bearing rats utilized L-lysine-U-C14 to label histones and other nuclear proteins, providing insights into protein metabolism in cancerous states.
The general principle of these labeling studies involves administering the radiolabeled lysine and, after a specific period, isolating the histone proteins. The amount of radioactivity incorporated into the histones is then quantified, typically through scintillation counting, providing a direct measure of the extent of lysine incorporation and, by extension, histone synthesis.
Investigating Histone Acetylation with [14C(U)]-L-Lysine
Histone acetylation is the addition of an acetyl group to the ε-amino group of a lysine residue, a reaction catalyzed by histone acetyltransferases (HATs). This modification neutralizes the positive charge of the lysine side chain, which is thought to weaken the electrostatic interaction between histones and the negatively charged DNA backbone. This "loosening" of the chromatin structure is generally associated with transcriptionally active regions of the genome. Conversely, histone deacetylases (HDACs) remove these acetyl groups, leading to chromatin condensation and transcriptional repression.
The use of [14C(U)]-L-Lysine allows for the study of the lysine backbone's fate in the context of acetylation. While direct labeling of the acetyl group (using, for example, [14C]acetate) provides a more direct measure of acetylation turnover, [14C(U)]-L-Lysine can be used to study the stability of the histone proteins themselves that are subject to acetylation. By combining [14C(U)]-L-Lysine labeling with techniques to separate histones based on their acetylation state, researchers can infer the dynamics of histone populations with different modification patterns.
Illustrative Research Findings on Histone Acetylation:
| Histone Fraction | Treatment Group | Mean [14C]Lysine Incorporation (DPM/µg histone) | Fold Change vs. Control |
|---|---|---|---|
| Hypoacetylated Histones | Control | 1500 | - |
| Hypoacetylated Histones | HDACi Treated | 1200 | 0.8 |
| Hyperacetylated Histones | Control | 3500 | - |
| Hyperacetylated Histones | HDACi Treated | 7500 | 2.1 |
DPM: Disintegrations Per Minute
This table is illustrative and based on the established principles of histone acetylation and the use of radiolabeling.
Investigating Histone Methylation with [14C(U)]-L-Lysine
Histone methylation involves the addition of one, two, or three methyl groups to the ε-amino group of lysine residues, catalyzed by histone methyltransferases (HMTs). Unlike acetylation, methylation does not alter the charge of the lysine residue. The functional outcome of lysine methylation is context-dependent, relying on the specific lysine residue that is modified and the degree of methylation (mono-, di-, or tri-methylation). For example, trimethylation of lysine 4 on histone H3 (H3K4me3) is generally associated with active gene promoters, while trimethylation of lysine 9 on histone H3 (H3K9me3) is a hallmark of transcriptionally silent heterochromatin. The removal of methyl groups is carried out by histone demethylases (KDMs).
[14C(U)]-L-Lysine can be employed to trace the incorporation of lysine into histones that are destined for methylation. By isolating specific histone populations or using antibodies that recognize specific methylation marks, the amount of radiolabeled lysine in these fractions can be determined. This provides information on the synthesis and turnover of histones with particular methylation states. More direct studies of the methylation process itself often utilize radiolabeled S-adenosylmethionine (SAM), the primary methyl group donor.
Illustrative Research Findings on Histone Methylation:
The following interactive table illustrates hypothetical data from an experiment using [14C(U)]-L-Lysine to investigate the synthesis of histones with specific methylation marks in two different cell types: actively dividing cells and terminally differentiated cells.
| Histone Modification | Cell Type | Mean [14C]Lysine Incorporation (DPM/µg histone) |
|---|---|---|
| H3K4me3 (Active Mark) | Actively Dividing | 8500 |
| H3K4me3 (Active Mark) | Terminally Differentiated | 2500 |
| H3K9me3 (Repressive Mark) | Actively Dividing | 4000 |
| H3K9me3 (Repressive Mark) | Terminally Differentiated | 7000 |
DPM: Disintegrations Per Minute
This table is illustrative and based on the known principles of histone methylation and the application of radiotracer techniques.
Microbial and Plant Metabolic Investigations Utilizing 14c U L Lysine
Lysine (B10760008) Metabolism in Plant Systems
Lysine's Role in Plant Development and Stress Responses
Lysine, a fundamental building block for proteins, also plays a significant role in plant growth and development. Studies employing radiolabeled lysine have begun to illuminate these functions. For instance, the catabolism of lysine, a process that breaks down the amino acid, is implicated in regulating plant growth and development nih.govresearchgate.net. Specific catabolites derived from lysine, such as cadaverine, a diamine, have been observed to accumulate under osmotic and salt stress conditions, suggesting a role in plant stress tolerance nih.govtandfonline.com.
The regulation of lysine metabolism, including its catabolism, is finely tuned and influenced by developmental cues, hormones, and environmental stresses nih.gov. Research indicates that increased levels of free lysine are often observed in plants subjected to abiotic stresses like drought, with drought-tolerant genotypes exhibiting higher concentrations of free lysine frontiersin.org. Furthermore, the saccharopine pathway (SACPATH), a major route for lysine catabolism, has been shown to be crucial for plant responses to both abiotic and biotic stresses frontiersin.orgfrontiersin.org. This pathway converts lysine into α-aminoadipate, which can subsequently lead to the production of osmolytes like proline and pipecolate, compounds known to confer tolerance against drought, salt, and osmotic stress frontiersin.org. Beyond its catabolic pathways, lysine's role extends to physiological processes; it has been found to support the growth of excised plant roots researchgate.net. Moreover, post-translational modifications, such as lysine acetylation, have been identified as modulators of drought stress responses in plants like birch (Betula platyphylla), impacting metabolic and transcriptional pathways nih.gov.
Metabolic Interconnections of Lysine with Other Plant Metabolites
The use of [¹⁴C(U)]-L-Lysine as a tracer allows for the detailed mapping of lysine's metabolic fate and its integration into broader metabolic networks. Early studies utilizing [¹⁴C]-labeled lysine demonstrated its catabolism through the saccharopine pathway, where radioactivity was traced into intermediates such as glutamate (B1630785) and α-aminoadipic acid scielo.brnih.gov. This pathway involves key enzymes like lysine 2-oxoglutarate reductase (LOR) and saccharopine dehydrogenase (SDH) scielo.br.
Lysine also serves as a precursor for a variety of secondary metabolites. Notably, it is a precursor for piperidine, a structural component found in numerous plant alkaloids. For example, tracer studies with L-[UL-¹⁴C]-lysine have confirmed its role in the biosynthesis of the dihydropyridinone ring moiety of piplartine in Piper species scielo.br.
Table 1: Incorporation of L-[UL-¹⁴C]-lysine in Piper Species
| Plant Species | Labeled Precursor | Incorporated Compound | Notes on Incorporation |
|---|---|---|---|
| Piper tuberculatum | L-[UL-¹⁴C]-lysine | 4,5-dihydropiperine (piperidine group) | Radioactivity incorporated scielo.br |
| Piper tuberculatum | L-[UL-¹⁴C]-lysine | Dihydropyridinone | Radioactivity incorporated scielo.br |
| Piper tuberculatum | L-[UL-¹⁴C]-lysine | trans-piplartine | Radioactivity incorporated scielo.br |
Further investigations have traced the incorporation of ¹⁴C-labeled lysine into other alkaloid classes. In Decodon verticillatus, experiments using [2-¹⁴C]-lysine or [6-¹⁴C]-lysine showed specific incorporation of radioactivity into the alkaloids decodine and decinine, with the label being recovered in the 2-piperidylacetic acid moiety researchgate.net.
Table 2: Incorporation of ¹⁴C-labeled Lysine into Alkaloids in Decodon verticillatus
| Labeled Lysine Precursor | Alkaloid Product | Location of Radioactivity in Alkaloid |
|---|---|---|
| [2-¹⁴C]-lysine | Decodine | Recovered in 2-piperidylacetic acid researchgate.net |
| [6-¹⁴C]-lysine | Decodine | Recovered in 2-piperidylacetic acid researchgate.net |
| [2-¹⁴C]-lysine | Decinine | Recovered in 2-piperidylacetic acid researchgate.net |
The metabolic fate of lysine is also linked to energy metabolism. Lysine catabolism can directly feed into the tricarboxylic acid (TCA) cycle, particularly during periods of energy deficiency, where it can flux alongside isoleucine catabolism frontiersin.org. As a ketogenic amino acid, lysine is primarily catabolized to produce acetyl-CoA, a precursor for ketone bodies and fatty acids mdpi.com.
The metabolic interconnections of lysine are extensive, influencing other amino acid pathways. Lysine metabolism is closely linked to the aspartate family of amino acids and can impact lipid metabolism and glycolysis frontiersin.org. For instance, high levels of lysine in plants have been correlated with increased tryptophan synthesis and metabolism frontiersin.org.
Tracer studies using specifically labeled lysine have also provided insights into the distribution of the carbon skeleton within complex molecules. In Lycopodium tristachyum, experiments with 2-¹⁴C-lysine and 6-¹⁴C-lysine indicated that approximately 25% of the radioactivity was found in the formic acid (C-9) and benzoic acid (C-5) portions of the lycopodine (B1235814) alkaloid, suggesting a specific incorporation pattern cdnsciencepub.com.
Table 3: Distribution of ¹⁴C-Lysine Label in Lycopodine Alkaloids in Lycopodium tristachyum
| Labeled Lysine Precursor | Alkaloid Product | Part of Alkaloid | Predicted % of Activity | Observed % of Activity |
|---|---|---|---|---|
| 2-¹⁴C-lysine | Lycopodine | Formic acid (C-9) | 25% | ~25% cdnsciencepub.com |
| 2-¹⁴C-lysine | Lycopodine | Benzoic acid (C-5) | 25% | ~25% cdnsciencepub.com |
| 6-¹⁴C-lysine | Lycopodine | Formic acid (C-9) | 25% | ~25% cdnsciencepub.com |
| 6-¹⁴C-lysine | Lycopodine | Benzoic acid (C-5) | 25% | ~25% cdnsciencepub.com |
These findings underscore the utility of [¹⁴C(U)]-L-Lysine in dissecting the complex metabolic landscape of plants, revealing its crucial roles in development, stress adaptation, and as a precursor for diverse metabolic products.
Compound List:
L-Lysine
[¹⁴C(U)]-L-Lysine
Glutamate
α-aminoadipic acid
Saccharopine
Lysine 2-oxoglutarate reductase (LOR)
Saccharopine dehydrogenase (SDH)
Cadaverine
Lysine decarboxylase (LDC)
Proline
Pipecolate
Acetyl-CoA
Tryptophan
Piperidine
Piplartine
Decodine
Decinine
2-piperidylacetic acid
Lycopodine
Formic acid
Benzoic acid
L-arginine
Agmatine
Putrescine
Spermidine
Spermine
α-aminoadipate semialdehyde
α-aminoadipate
L-isoleucine
L-methionine
L-threonine
L-phenylalanine
Tyrosine
Advanced Methodologies and Future Directions in 14c U L Lysine Research
Integration with Multi-Omics Technologies (e.g., Proteomics, Metabolomics, Fluxomics)
The integration of [14C(U)]-L-lysine tracing with multi-omics technologies provides a systems-level view of metabolic networks. This powerful combination allows researchers to connect changes in the genome, transcriptome, and proteome to functional alterations in metabolic fluxes.
Proteomics: In proteomics, [14C(U)]-L-lysine is used to measure the rates of protein synthesis and degradation. By tracking the incorporation of the radiolabeled lysine (B10760008) into newly synthesized proteins, researchers can gain insights into the dynamics of the proteome under various physiological and pathological conditions. This is particularly valuable in studying conditions characterized by altered protein turnover, such as muscle atrophy or cancer.
Metabolomics and Fluxomics: When combined with metabolomics, [14C(U)]-L-lysine tracing enables the mapping of metabolic pathways and the quantification of metabolic fluxes. nih.govcreative-proteomics.comyoutube.com By following the distribution of the 14C label through various metabolic intermediates, researchers can elucidate the contributions of lysine to different biochemical pathways. nih.gov Metabolic flux analysis (MFA) with 14C-labeled substrates is a key technique for quantifying the rates of metabolic reactions within a network. youtube.com This integrated approach has been instrumental in understanding the metabolic reprogramming that occurs in diseases like cancer. nih.gov
| Omics Technology | Application with [14C(U)]-L-Lysine | Key Insights Gained |
|---|---|---|
| Proteomics | Measuring protein synthesis and turnover rates. | Dynamics of protein metabolism in health and disease. |
| Metabolomics | Tracing the fate of lysine in metabolic pathways. | Identification of downstream metabolites and pathway engagement. |
| Fluxomics | Quantifying the rates of metabolic reactions involving lysine. | Understanding the regulation and dysregulation of metabolic networks. |
Development of Novel Analytical Platforms for Enhanced Resolution and Throughput
Recent advancements in analytical instrumentation have significantly improved the sensitivity, resolution, and throughput of [14C(U)]-L-lysine tracer studies.
Accelerator Mass Spectrometry (AMS): AMS is an ultra-sensitive technique that can detect attomole levels of 14C. openmedscience.com This exceptional sensitivity allows for studies using very low doses of [14C(U)]-L-lysine, which is particularly advantageous in human studies. openmedscience.com AMS can be coupled with liquid chromatography (LC-AMS) to streamline metabolite profiling. openmedscience.com
Cavity Ring-Down Spectroscopy (CRDS): CRDS is an emerging laser-based technology that offers a lower-cost, higher-throughput alternative to AMS for some applications. nih.gov While not as sensitive as AMS, CRDS can resolve natural background levels of 14C and has shown congruent results with AMS in validation studies. nih.gov
High-Resolution Mass Spectrometry (HRMS): The combination of 14C labeling with HRMS provides a powerful tool for identifying and quantifying metabolites in complex biological matrices. researchgate.net The characteristic isotopic signature of 14C-labeled compounds helps to distinguish them from the background, facilitating the discovery of novel metabolites. researchgate.net
| Analytical Platform | Principle | Advantages in [14C(U)]-L-Lysine Research |
|---|---|---|
| Accelerator Mass Spectrometry (AMS) | Directly measures isotope ratios (14C/12C), independent of radioactive decay. openmedscience.com | Ultra-high sensitivity, enabling microdosing studies. openmedscience.com |
| Cavity Ring-Down Spectroscopy (CRDS) | Laser-based absorption spectroscopy to quantify 14CO2 after sample combustion. nih.gov | Lower cost and higher throughput compared to AMS. nih.gov |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurements to identify and quantify labeled metabolites. | Enhanced metabolite identification in complex samples. researchgate.net |
| Digital Autoradiography | High-resolution phosphor imaging for mapping radioactivity in tissue sections. openmedscience.com | Provides spatial information on tracer distribution. |
Advanced Computational Modeling and Simulation of Lysine Metabolic Networks
Computational modeling has become an indispensable tool for interpreting the complex datasets generated from [14C(U)]-L-lysine tracer experiments.
Tracer Kinetic Modeling: Mathematical models are used to describe the time-varying distribution of radiotracers in biological systems. radiologykey.com These models can be used to estimate physiological parameters such as tissue perfusion and metabolic rates from dynamic imaging data. radiologykey.comresearchgate.net
Metabolic Flux Analysis (MFA): 13C-MFA is a widely used technique that can be adapted for 14C tracers to quantify intracellular metabolic fluxes. youtube.com By fitting a metabolic network model to the isotopic labeling patterns of metabolites, MFA can provide a detailed picture of cellular metabolism.
Physiologically-Based Pharmacokinetic (PBPK) Modeling: PBPK models are used to simulate the absorption, distribution, metabolism, and excretion (ADME) of compounds in the body. Integrating data from [14C(U)]-L-lysine studies into PBPK models can improve their predictive accuracy.
Machine Learning: Machine learning algorithms are being increasingly applied to tracer kinetic modeling to improve the prediction of kinetic parameters and for model selection. nih.gov These approaches have the potential to automate and accelerate the analysis of large and complex datasets from tracer studies. nih.gov
Emerging Research Avenues and Untapped Potential of [14C(U)]-L-Lysine as a Tracer
The unique properties of [14C(U)]-L-lysine continue to open up new avenues of research.
Post-Translational Modifications: Lysine is subject to a wide range of post-translational modifications (PTMs), such as acetylation and ubiquitination, which play crucial roles in regulating protein function. [14C(U)]-L-lysine can be used to study the dynamics of these modifications and their impact on cellular processes.
Cancer Metabolism and Therapy: The altered metabolism of cancer cells presents opportunities for the development of novel diagnostic and therapeutic strategies. [14C(U)]-L-lysine can be used to probe the metabolic vulnerabilities of tumors and to evaluate the efficacy of targeted therapies. longdom.org Radiolabeled peptides and their derivatives are also being explored for tumor imaging and radionuclide therapy. moravek.com
Neurobiology: Lysine metabolism in the brain is implicated in various neurological processes. [14C(U)]-L-lysine can be used to study these pathways and their potential role in neurodegenerative diseases.
Microbiome Research: The gut microbiome plays a significant role in host metabolism, including the metabolism of amino acids. [14C(U)]-L-lysine can be used to investigate the interplay between the host and the microbiome in lysine metabolism and its impact on health and disease.
Q & A
Q. How is [14C(U)]-L-lysine synthesized and characterized for use in metabolic studies?
Radiolabeled L-lysine, [14C(U)]- is synthesized via microbial fermentation or chemical incorporation of 14C isotopes into all carbon positions of lysine. Characterization involves verifying isotopic purity (e.g., liquid scintillation counting for 14C activity) and chemical identity (e.g., NMR, HPLC-MS). Researchers must report synthesis protocols, batch-specific activity (Bq/mmol), and storage conditions (e.g., temperature, solvent) to ensure reproducibility .
Q. What methodologies are recommended for quantifying [14C(U)]-L-lysine incorporation into proteins?
Common approaches include:
- Radiotracer assays : Incubate cells/tissues with [14C(U)]-L-lysine, isolate proteins via trichloroacetic acid precipitation, and measure 14C activity via scintillation counting .
- Autoradiography : Visualize spatial incorporation in tissues using X-ray film or phosphor imaging . Calibration against known standards and correction for quenching effects (e.g., using external standard ratios) are critical for accuracy .
Advanced Research Questions
Q. How can researchers design experiments to account for isotopic dilution when using [14C(U)]-L-lysine in tracer studies?
Isotopic dilution arises from endogenous lysine pools. Mitigation strategies include:
- Pre-equilibration : Pre-treat biological systems with unlabeled lysine to saturate endogenous pools before introducing the radiolabeled form .
- Compartmental modeling : Use kinetic models to distinguish labeled vs. unlabeled lysine fluxes in metabolic pathways .
- Control experiments : Compare results with parallel studies using non-radiolabeled lysine to quantify background incorporation .
Q. What statistical approaches are optimal for analyzing time-series data from [14C(U)]-L-lysine pulse-chase experiments?
- Nonlinear regression : Fit decay curves to estimate turnover rates (e.g., first-order kinetics for protein degradation) .
- ANOVA with post hoc tests : Compare 14C incorporation across treatment groups while accounting for variance in biological replicates .
- Error propagation : Incorporate uncertainties from 14C decay (half-life: 5,730 years) and instrument precision into final calculations .
Q. How should discrepancies in 14C decay rates be reconciled when comparing in vitro vs. in vivo studies using [14C(U)]-L-lysine?
Discrepancies often stem from:
- Biological half-life : In vivo systems metabolize lysine faster than in vitro models, requiring time-course adjustments .
- Matrix effects : Tissue heterogeneity or quenching agents (e.g., hemoglobin) can alter scintillation counting efficiency. Normalize data using internal standards (e.g., [3H]-lysine as a dual-label control) .
- Calibration protocols : Standardize decay corrections using CALIB 7.0 or similar software to align data across studies .
Q. What protocols ensure reproducible measurement of 14C activity in [14C(U)]-L-lysine across different laboratory setups?
- Cross-lab calibration : Share aliquots of a reference standard (e.g., NIST-traceable 14C samples) to harmonize instruments .
- Blinded replicates : Include unlabeled and labeled samples in blinded batches to detect systematic errors .
- Data reporting : Follow the 14C dating standard format (e.g., conventional age, δ13C corrections, and instrument metadata) to facilitate inter-laboratory comparisons .
Methodological Considerations
- Ethical and safety protocols : Adhere to radiation safety guidelines (e.g., ALARA principles) for handling 14C-labeled compounds .
- Data transparency : Archive raw count rates, calibration curves, and statistical code in supplementary materials .
- Literature synthesis : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the rigor of proposed studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
